molecular formula C13H18O5 B092728 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol CAS No. 1087-06-5

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol

Cat. No. B092728
CAS RN: 1087-06-5
M. Wt: 254.28 g/mol
InChI Key: SUTGJZFFEVGULT-UHFFFAOYSA-N
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Description

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol, also known as PPMP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PPMP has been found to inhibit the activity of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids, which are important components of cell membranes. In

Mechanism Of Action

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol inhibits the activity of glucosylceramide synthase, an enzyme that catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. Glucosylceramide is a precursor for the synthesis of glycosphingolipids, which are important components of cell membranes. By inhibiting the activity of glucosylceramide synthase, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the synthesis of glycosphingolipids, which can lead to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol induces cell cycle arrest and apoptosis by inhibiting the synthesis of glycosphingolipids, which are important for cell proliferation and survival. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses by inhibiting the synthesis of glycosphingolipids, which are important for viral entry and replication.

Advantages And Limitations For Lab Experiments

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied in vitro and in vivo, which makes it a valuable tool for understanding the mechanism of action of glucosylceramide synthase inhibitors. However, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of biomarkers that can predict the response to 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol treatment in different diseases. Additionally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used as a tool to study the role of glycosphingolipids in different biological processes, such as cell signaling and membrane trafficking. Finally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used in combination with other drugs to enhance their therapeutic efficacy.

Synthesis Methods

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be synthesized by reacting 3-(4-hydroxyphenoxy)-1,2-propanediol with propionyl chloride in the presence of a base such as pyridine. The reaction yields 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol as a white crystalline solid with a melting point of 143-145°C.

Scientific Research Applications

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses.

properties

CAS RN

1087-06-5

Product Name

3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one

InChI

InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3

InChI Key

SUTGJZFFEVGULT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC

Origin of Product

United States

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